2-{[2-(7-Chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile
Description
2-{[2-(7-Chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile (CAS: 422526-73-6) is a heterocyclic compound with a molecular formula of C₁₇H₁₂ClN₅O₃S and a molecular weight of 401.8 g/mol . The structure comprises a tetrahydroquinazolinone core substituted with a chlorine atom at position 7, a sulfanylidene (=S) group at position 2, and a 4-oxo moiety. The side chain includes an ethylamino linker connecting the quinazolinone system to a 5-nitrobenzonitrile group.
The compound is primarily studied as a research chemical, with structural features resembling pharmacologically active quinazoline derivatives (e.g., kinase inhibitors or antimicrobial agents).
Properties
IUPAC Name |
2-[2-(7-chloro-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O3S/c18-11-1-3-13-15(8-11)21-17(27)22(16(13)24)6-5-20-14-4-2-12(23(25)26)7-10(14)9-19/h1-4,7-8,13,20H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGXCOKVQRXDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=S)N(C(=O)C21)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(7-Chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile (CAS Number: 422526-73-6) is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies based on the latest research findings.
The molecular formula of the compound is with a molecular weight of approximately 401.8 g/mol. The structure includes a chloro group, a nitro group, and a quinazoline derivative, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.8 g/mol |
| CAS Number | 422526-73-6 |
Antimicrobial Properties
Research indicates that compounds similar to the one exhibit notable antimicrobial activity. For instance, derivatives of quinazoline have been shown to inhibit bacterial growth through interference with DNA synthesis and cell wall formation. The presence of the chloro and nitro groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of quinazoline derivatives. The compound's structure suggests it may act as an inhibitor of specific kinases involved in cancer cell proliferation. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways.
The proposed mechanism involves the inhibition of protein kinases that are crucial for cell cycle progression and survival. By blocking these pathways, the compound may lead to increased apoptosis in malignant cells. Additionally, the presence of sulfur in its structure could play a role in redox reactions that further enhance its therapeutic potential.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined various quinazoline derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Effects
In another study focusing on cancer cell lines, researchers treated A549 (lung cancer) and MCF-7 (breast cancer) cells with the compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features
Key Observations:
Heterocyclic Core: The target compound’s tetrahydroquinazolinone core distinguishes it from azetidinone (β-lactam derivatives) and triazine-based analogs . Quinazolinones are associated with diverse bioactivity, including kinase inhibition and antiparasitic effects, whereas azetidinones (e.g., β-lactam antibiotics) are more commonly linked to antimicrobial activity . The sulfanylidene (C=S) group in the target compound contrasts with the sulfonylurea bridge in metsulfuron-methyl, a herbicide targeting acetolactate synthase in plants .
The cyano (-CN) group in the target compound is absent in other analogs but is a common pharmacophore in kinase inhibitors (e.g., c-Met inhibitors).
Antimicrobial Potential
- Azetidinone Derivatives: Compounds like 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli due to β-lactam-like inhibition of cell wall synthesis .
Herbicidal Activity
- Triazine Derivatives: Metsulfuron-methyl inhibits plant acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis . The target compound lacks the triazine core or sulfonylurea bridge critical for this mechanism.
Reactivity with Thiols
- The sulfanylidene (C=S) group in the target compound may participate in thiol-disulfide exchange reactions, a feature absent in azetidinones or nitrobenzoic acid derivatives. This could enable covalent binding to cysteine residues in enzymes or proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
